molecular formula C20H19N3O2S B6753218 4,5-Dihydrobenzo[g][1]benzothiol-2-yl-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone

4,5-Dihydrobenzo[g][1]benzothiol-2-yl-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone

Cat. No.: B6753218
M. Wt: 365.5 g/mol
InChI Key: NESANQMBMJHHBO-UHFFFAOYSA-N
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Description

4,5-Dihydrobenzogbenzothiol-2-yl-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone is a complex organic compound that features a unique combination of heterocyclic structures

Properties

IUPAC Name

4,5-dihydrobenzo[g][1]benzothiol-2-yl-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-20(23-10-4-3-7-16(23)19-21-12-25-22-19)17-11-14-9-8-13-5-1-2-6-15(13)18(14)26-17/h1-2,5-6,11-12,16H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESANQMBMJHHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=NOC=N2)C(=O)C3=CC4=C(S3)C5=CC=CC=C5CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydrobenzogbenzothiol-2-yl-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzothiol and oxadiazole rings separately, followed by their coupling through a piperidine linker. The reaction conditions often include the use of strong bases, such as sodium hydroxide, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions at ambient temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydrobenzogbenzothiol-2-yl-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiol ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the piperidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiol ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce different heterocyclic compounds.

Scientific Research Applications

4,5-Dihydrobenzogbenzothiol-2-yl-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dihydrobenzogbenzothiol-2-yl-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydrobenzogbenzothiol-2-yl-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone is unique due to its combination of benzothiol, oxadiazole, and piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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